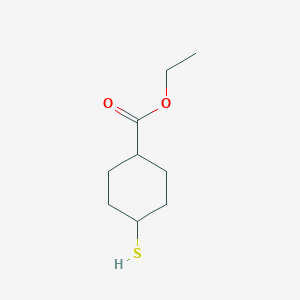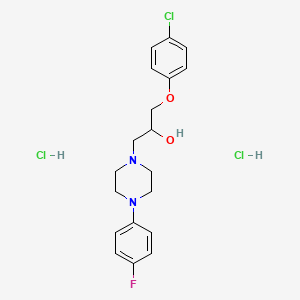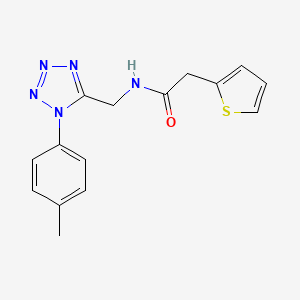
2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide" is a structurally complex molecule that incorporates a thiophene ring, a tetrazole ring, and an acetamide moiety. While the specific compound is not directly mentioned in the provided papers, related structures and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including acylation and cyclization. For instance, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the use of X-ray diffraction for characterization . Another related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using a microwave-assisted Gewald reaction with K2CO3 as a catalyst, highlighting the use of environmentally benign procedures . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group P21/c with specific cell parameters, and the presence of intra and intermolecular hydrogen bonds was noted . Similarly, the molecular structure of another compound revealed a half-chair conformation for the cyclohexene ring and a planar thiophene ring . These findings suggest that the compound "2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide" may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in various studies. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their subsequent reaction with mercapto derivatives to produce substituted thioacetamides indicates the potential for diverse chemical transformations . Additionally, the interaction of synthesized compounds with DNA bases suggests that the compound may also participate in charge transfer reactions with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For example, FT-IR, UV-Vis, NMR, and X-ray diffraction were used to characterize a synthesized thiazole derivative . The thermodynamic properties of the compound were also calculated, providing insights into the stability and reactivity of the molecule . These techniques could be applied to determine the properties of "2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide".
Relevant Case Studies
While the provided papers do not include case studies directly related to the compound , they do offer insights into the potential applications of similar compounds. For instance, certain thiazole derivatives were investigated for their anticancer activity, with some showing selective cytotoxicity against human lung adenocarcinoma cells . Additionally, the safety assessment of a flavoring substance structurally related to the compound was conducted, indicating no adverse effects at certain doses . These studies suggest that "2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide" may also have potential applications in medicinal chemistry or as a flavoring agent, subject to further research and safety evaluations.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide is structurally related to several heterocyclic compounds that have been synthesized and evaluated for various biological activities. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have been reported, where compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited significant selectivity and apoptosis induction in cancer cells compared to standard treatments like cisplatin (Evren et al., 2019).
Antitumor Evaluation of Heterocyclic Compounds
Novel synthetic pathways have been explored to derive heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to the development of derivatives with significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010).
Optoelectronic Properties of Heterocycles
Research into the optoelectronic properties of thiazole-based polythiophenes, which involve thiazole-containing monomers similar to the compound , has shown promising results for applications in conducting polymers and electrochromic devices. These studies indicate the potential of such heterocyclic compounds in advanced material science applications (Camurlu & Guven, 2015).
Glutaminase Inhibition for Cancer Therapy
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including compounds structurally related to 2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, have demonstrated potent inhibition of kidney-type glutaminase. This inhibition is crucial for exploring therapeutic strategies against cancer, as these compounds have shown efficacy in vitro and in vivo cancer models (Shukla et al., 2012).
properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVBIKWBUCQXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

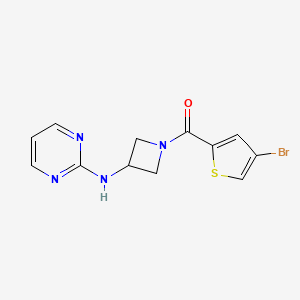
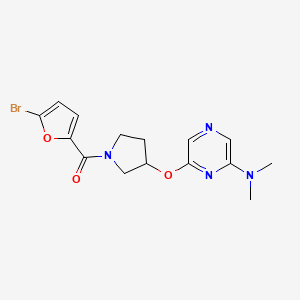
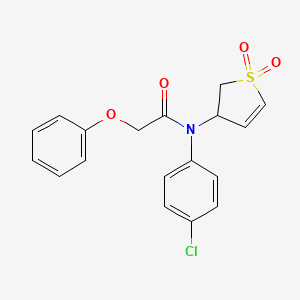
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
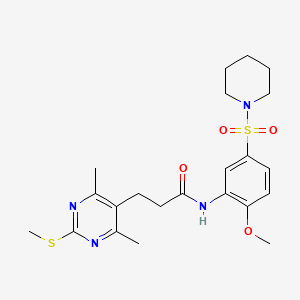
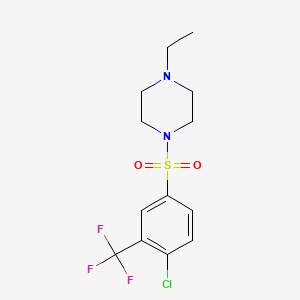
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
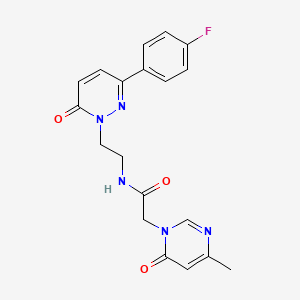
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
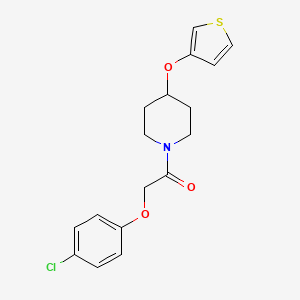
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
